molecular formula C7H4BrN3O2S B14060272 7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid

7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid

Cat. No.: B14060272
M. Wt: 274.10 g/mol
InChI Key: IMBOWOOXVKJQIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of thienopyrazine derivatives followed by amination and carboxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thienopyrazine derivatives.

Scientific Research Applications

Chemistry: 7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the synthesis of bioactive molecules that can interact with specific biological targets .

Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of new drugs for treating various diseases. Its unique structure allows it to interact with specific enzymes and receptors in the body .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid is unique due to the presence of both amino and bromine functional groups, which provide it with distinct chemical reactivity and biological activity. This dual functionality allows for versatile modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C7H4BrN3O2S

Molecular Weight

274.10 g/mol

IUPAC Name

7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2S/c8-2-1-10-6-4(11-2)3(9)5(14-6)7(12)13/h1H,9H2,(H,12,13)

InChI Key

IMBOWOOXVKJQIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=C(SC2=N1)C(=O)O)N)Br

Origin of Product

United States

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